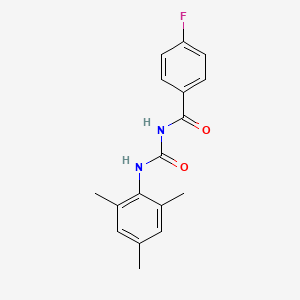
4-fluoro-N-(mesitylcarbamoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-N-(mesitylcarbamoyl)benzamide is a useful research compound. Its molecular formula is C17H17FN2O2 and its molecular weight is 300.333. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorinated Liquid Crystals and Applications
Fluorinated Compounds in Liquid Crystals
Fluorinated liquid crystals exhibit peculiar properties due to the fluoro substituent, influencing melting point, mesophase morphology, and transition temperatures. The steric effect and high polarity of the fluoro substituent allow for the tailoring of properties for establishing structure-property relationships and materials targeted towards liquid crystal display applications (Hird, 2007).
Benzoxaborole Compounds in Medicinal Chemistry
Benzoxaborole and Therapeutic Uses
Benzoxaborole scaffolds have broad applications in medicinal chemistry, leading to the discovery of anti-bacterial, anti-fungal, anti-protozoal, anti-viral, and anti-inflammatory agents. Some benzoxaborole derivatives are clinically used for treating onychomycosis and atopic dermatitis, showing the versatility and potential of incorporating boron atoms into pharmaceuticals (Nocentini et al., 2018).
Supramolecular Chemistry Applications
Benzene-1,3,5-tricarboxamide in Supramolecular Chemistry
Benzene-1,3,5-tricarboxamide (BTA) derivatives are important in various scientific disciplines, including nanotechnology, polymer processing, and biomedical applications. Their self-assembly into nanometer-sized rod-like structures stabilized by threefold H-bonding and multivalent nature facilitates applications in the biomedical field (Cantekin et al., 2012).
Amyloid Imaging in Alzheimer's Disease
Amyloid Imaging Ligands
Development of amyloid imaging ligands for measuring amyloid in vivo in Alzheimer's disease patients' brains represents a significant advancement in understanding pathophysiological mechanisms. This technique enables early detection of Alzheimer's disease and evaluation of new anti-amyloid therapies (Nordberg, 2008).
Mechanism of Action
While the exact mechanism of action for “4-fluoro-N-(mesitylcarbamoyl)benzamide” is not available, benzamides have been studied extensively for their anticancer activities . For instance, 2-substituted benzimidazoles have shown diverse anticancer activities, and their mechanisms of action are influenced by the substitution pattern around the nucleus .
Safety and Hazards
The safety data sheet for a similar compound, “4-Fluoro-N-methylbenzamide”, indicates that it is harmful if swallowed and may cause skin and eye irritation . It’s important to handle such compounds with appropriate safety measures, including wearing protective clothing and ensuring good ventilation .
Future Directions
Research into benzamides, including “4-fluoro-N-(mesitylcarbamoyl)benzamide”, continues to be a vibrant field. For instance, studies are being conducted to understand the activation and deactivation of inter-peptide bonds in fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide isomers . Such research could lead to the development of more effective therapeutic agents.
Properties
IUPAC Name |
4-fluoro-N-[(2,4,6-trimethylphenyl)carbamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2/c1-10-8-11(2)15(12(3)9-10)19-17(22)20-16(21)13-4-6-14(18)7-5-13/h4-9H,1-3H3,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEABCIXUMKSETK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)NC(=O)C2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
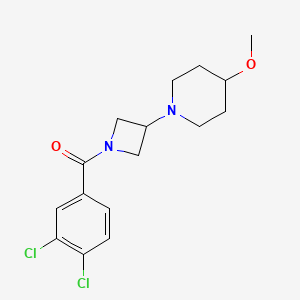


![5-Aminobicyclo[3.2.1]octane-1-carboxylic acid;hydrochloride](/img/structure/B3007515.png)
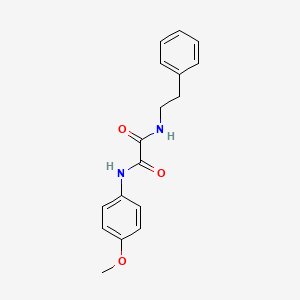

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B3007518.png)
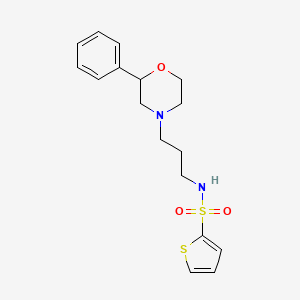
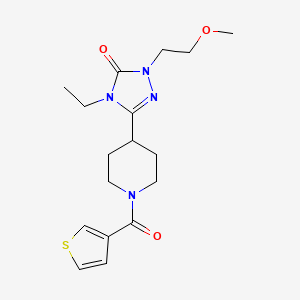

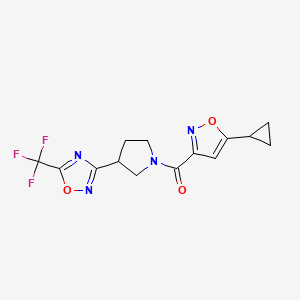
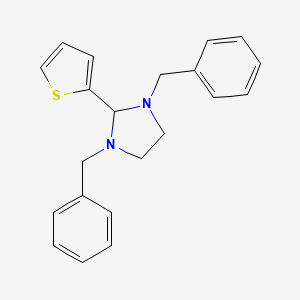
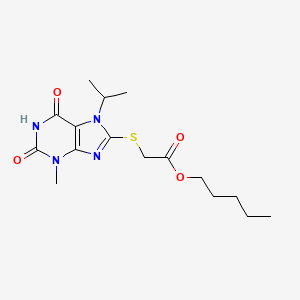
![tert-Butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate](/img/structure/B3007533.png)
